(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine
Overview
Description
(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine is a useful research compound. Its molecular formula is C13H10ClF3N2OS and its molecular weight is 334.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality (NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure Analysis
- Isomorphism in Heterocyclic Analogues : Research by Swamy et al. (2013) on isomorphous structures, including one with trifluoromethyl-pyridinyl components, highlights the significance of such structures in chemical analysis. This research emphasizes the chlorine-methyl exchange rule, providing insights into the behavior of similar chemical compounds (Swamy et al., 2013).
Synthesis and Polymerization
- Catalytic Systems for Coupling in Electropolymerization : Krompiec et al. (2008) discuss a catalytic system for coupling thiophenylstannanes with dibromopyridine, relevant to the compound of interest. This research contributes to understanding the electropolymerization properties of similar heterocyclic compounds (Krompiec et al., 2008).
Chemical Reactions and Transformations
- Transformation in Calcium Antagonists : Research by Kamikawaji et al. (1995) on the transformation of a dihydropyridine ring in a calcium antagonist into a cyclohexenone ring demonstrates the reactivity of pyridine-based structures in medicinal chemistry (Kamikawaji et al., 1995).
Potential Anticancer Applications
- Anticancer Agents Synthesis : Temple et al. (1983) explore the synthesis of pyridooxazines and pyridothiazines with potential as anticancer agents. This research is relevant for understanding the therapeutic potential of pyridine derivatives in cancer treatment (Temple et al., 1983).
Biological Activity and Medicinal Chemistry
- Synthesis of Bioactive Thiosemicarbazone Derivatives : Liu et al. (1996) investigate the synthesis of thiosemicarbazone derivatives of pyridine-2-carboxaldehyde. Their research focuses on the biological activities, including antineoplastic activity, which can be insightful for the study of similar pyridine-based compounds (Liu et al., 1996).
Future Directions
properties
IUPAC Name |
(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-7(19-20)12-3-2-9(21-12)5-11-10(14)4-8(6-18-11)13(15,16)17/h2-4,6,20H,5H2,1H3/b19-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOMNTQHOYAXHS-GXHLCREISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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